molecular formula C17H16N2O3 B13987250 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide

2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide

Cat. No.: B13987250
M. Wt: 296.32 g/mol
InChI Key: XGWGOMVAVWRQOC-UHFFFAOYSA-N
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Description

2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenyl group, which provides steric hindrance and protects the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide typically involves the reaction of fluorenylmethyloxycarbonyl chloride with glycine or its derivatives. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the Fmoc group using a base such as piperidine. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc group, typically using hydrogenation or other reducing agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Functionalized amino acid derivatives.

Scientific Research Applications

2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and proteins. The Fmoc group provides protection to the amino group, allowing for selective reactions at other functional groups.

    Biology: Employed in the synthesis of biologically active peptides, which are used in various biological assays and studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of removal make it ideal for drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide involves the protection of the amino group through the formation of a stable carbamate linkage. The fluorenyl group provides steric hindrance, preventing unwanted side reactions. During peptide synthesis, the Fmoc group is removed using a base, exposing the amino group for further reactions. The compound’s stability and ease of removal under mild conditions make it an essential tool in peptide chemistry.

Comparison with Similar Compounds

  • 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic Acid

Comparison: 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide is unique due to its specific structure, which provides optimal protection for the amino group during peptide synthesis. Compared to other Fmoc-protected amino acids, it offers a balance of stability and ease of removal, making it highly versatile in various synthetic applications. Its fluorenyl group also imparts distinct steric and electronic properties, enhancing its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-amino-2-oxoethyl)carbamate

InChI

InChI=1S/C17H16N2O3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,18,20)(H,19,21)

InChI Key

XGWGOMVAVWRQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N

Origin of Product

United States

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